2-[(2,4-Dichlorophenoxy)methyl]oxirane is an organic compound characterized by the molecular formula and a molecular weight of approximately 219.065 g/mol. This compound features a dichlorophenyl group attached to an oxirane (epoxide) structure, which imparts unique reactivity and biological properties. The compound is primarily utilized in organic synthesis and has applications in proteomics research due to its ability to modify proteins.
2-[(2,4-Dichlorophenoxy)methyl]oxirane is classified as an epoxide and falls under the category of chlorinated organic compounds. It is derived from 2,4-dichlorophenol and epichlorohydrin through synthetic chemical processes. The compound is cataloged in chemical databases such as PubChem, where it is recognized for its structural and functional characteristics.
The synthesis of 2-[(2,4-Dichlorophenoxy)methyl]oxirane typically involves the following steps:
In industrial settings, this synthesis can be optimized using continuous flow reactors to enhance yield and purity. Precise control over temperature, pressure, and reactant concentrations is critical for achieving high-quality products.
The molecular structure of 2-[(2,4-Dichlorophenoxy)methyl]oxirane includes:
InChI=1S/C9H8Cl2O2/c10-6-1-2-9(8(11)3-6)13-5-7-4-12-7/h1-3,7H,4-5H2NTMMJCXPHYKNSP-UHFFFAOYSA-NThis structural information is crucial for understanding the compound’s reactivity and potential interactions with biological targets.
2-[(2,4-Dichlorophenoxy)methyl]oxirane can undergo several types of chemical reactions:
For these reactions:
The mechanism of action for 2-[(2,4-Dichlorophenoxy)methyl]oxirane primarily involves its ability to react with nucleophilic sites in biological molecules due to the strain in the oxirane ring. This reactivity enables covalent modifications of proteins, which are often exploited in proteomics research to study protein interactions and functions.
The compound's reactivity profile makes it a valuable intermediate in organic synthesis and materials science.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4